molecular formula C21H31NO6S B2870216 Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate CAS No. 946314-88-1

Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate

Cat. No.: B2870216
CAS No.: 946314-88-1
M. Wt: 425.54
InChI Key: UDIPQZOFCPEGNT-UHFFFAOYSA-N
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Description

Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine core functionalized with a sulfonyl group linked to a 2,2-dimethyl-2,3-dihydrobenzofuran moiety and an ethyl ester at the 4-position. The sulfonyl group enhances stability and modulates electronic properties, while the dihydrobenzofuran unit may confer lipophilicity and influence binding interactions .

Properties

IUPAC Name

ethyl 1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO6S/c1-4-26-20(23)16-9-11-22(12-10-16)29(24,25)14-6-13-27-18-8-5-7-17-15-21(2,3)28-19(17)18/h5,7-8,16H,4,6,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIPQZOFCPEGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate exerts its effects is primarily through its interaction with molecular targets like enzymes or receptors. The benzofuran moiety can intercalate with nucleic acids, while the sulfonyl and ester groups may interact with protein active sites, modifying their activity and influencing biological pathways.

Similar Compounds

  • Ethyl 1-((3-((2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate: : Lacks the 2,2-dimethyl substitution on the benzofuran ring.

  • Mthis compound: : Has a methyl ester instead of an ethyl ester.

  • Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)butyl)sulfonyl)piperidine-4-carboxylate: : Contains a butyl instead of a propyl chain.

Uniqueness: : this compound stands out due to its specific structural arrangement, which influences its reactivity, biological activity, and physicochemical properties. The presence of the 2,2-dimethyl group on the benzofuran ring and the propyl sulfonyl-piperidine arrangement provides unique steric and electronic characteristics that distinguish it from its analogs.

Biological Activity

Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate is a complex chemical compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring and a sulfonyl group linked to a benzofuran moiety. Its structural formula can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₅H₁₉N₃O₄S
Molecular Weight 335.39 g/mol
CAS Number Not yet assigned

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the benzofuran ring allows for π-π stacking interactions with aromatic amino acids in proteins, which may modulate enzyme activity or receptor signaling pathways. The sulfonyl group enhances solubility and may influence binding affinity to target sites.

Antinociceptive Effects

Recent studies have indicated that derivatives of benzofuran exhibit significant antinociceptive properties. For instance, compounds similar to this compound have been shown to reverse neuropathic pain in animal models without affecting motor function. This suggests a selective action on pain pathways, potentially via cannabinoid receptor modulation .

Antipsychotic Potential

Research has explored the structure-activity relationship of related compounds for antipsychotic effects. Certain derivatives have demonstrated efficacy in preclinical models for psychosis, indicating that modifications in the benzofuran structure can enhance therapeutic profiles against psychiatric disorders .

Case Studies and Research Findings

  • Neuropathic Pain Model :
    • In a study using a spinal nerve ligation model in rats, compounds with similar structures provided significant pain relief without impairing locomotor behavior. The mechanism was linked to the activation of cannabinoid receptor 2 (CB2), suggesting potential applications in chronic pain management .
  • Antipsychotic Activity :
    • A series of benzofuran derivatives were evaluated for their antipsychotic potential in animal models. The promising results indicated that certain modifications could lead to improved efficacy and reduced side effects compared to traditional antipsychotics .

Comparison with Similar Compounds

Key Structural Differences :

  • Substituents: Lacks the sulfonyl-dihydrobenzofuran chain but includes a methoxyimino group and a 3-ethoxy-3-oxopropyl side chain.
  • Synthesis: Prepared via O-methylhydroxylamine hydrochloride reaction with a ketone precursor, yielding an 84% diastereomeric mixture.
  • Spectroscopy: ¹H NMR shows distinct signals for the methoxyimino group (δ 3.85 ppm) and ester protons (δ 4.16–4.08 ppm), differing from the target compound’s expected dihydrobenzofuran aromatic protons and sulfonyl-linked propyl group .

Table 1: Comparative NMR Data

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
Target Compound (hypothetical) ~6.5–7.0 (dihydrobenzofuran), ~3.5–4.2 (sulfonyl-propyl) ~155 (ester carbonyl), ~60 (piperidine)
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate 3.85 (methoxyimino), 4.16–4.08 (ester) 173.2 (ester), 157.1 (imino)

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate

Key Structural Differences :

  • Core Structure: Features a bicyclic decahydro-1,6-naphthyridine system instead of a monocyclic piperidine.
  • Functional Groups : Contains a ketone (2-oxo group) absent in the target compound.
  • Synthesis : Hydrogenation of a precursor with Raney nickel yielded two isomers (26% and 60% yields), highlighting challenges in stereochemical control compared to the target compound’s likely single-step sulfonylation .

Sulfonic Acid Derivatives (e.g., C6-8-alkane Perfluoro Compounds)

Key Functional Group Comparison :

  • Sulfonyl Groups : The target compound’s sulfonyl-propyl linker contrasts with perfluorinated sulfonyl groups in compounds like C6-8-alkane perfluoro sulfonic acids. The latter exhibit higher thermal stability and hydrophobicity due to fluorine substitution but lack the piperidine-dihydrobenzofuran pharmacophore .

Research Findings and Implications

  • Reactivity : Piperidine esters with sulfonyl groups (e.g., compounds) show moderate stability under basic conditions, whereas perfluorinated sulfonates () resist hydrolysis. The target compound’s stability may depend on the electron-withdrawing nature of its sulfonyl group .

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